REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([CH3:9])[N:3]=1.[NH4+:10].[OH-]>>[NH2:10][C:6]1[CH:7]=[C:2]([Cl:1])[N:3]=[C:4]([CH3:9])[N:5]=1 |f:1.2|
|
Name
|
|
Quantity
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1.63 g
|
Type
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reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
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UNSPECIFIED
|
Setpoint
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90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The vessel was cooled to room temperature
|
Type
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FILTRATION
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Details
|
the mixture was filtered
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Type
|
WASH
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Details
|
the solids were washed with water (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
Excess solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |